Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative featuring a benzaldehyde core functionalized with a fluorine substituent and a pinacol boronate group. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation in synthetic organic chemistry. The electron-withdrawing fluorine enhances reactivity in subsequent transformations, while the pinacol boronate group ensures stability and compatibility with diverse reaction conditions. Its high purity and well-defined structure make it suitable for pharmaceutical and materials science applications, particularly in the synthesis of complex aromatic systems. The product is typically handled under inert conditions to preserve its reactivity.
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde structure
943310-52-9 structure
Product Name:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No:943310-52-9
MF:C13H16BFO3
MW:250.073747634888
CID:3032312
PubChem ID:59420279
Update Time:2025-08-03

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-氟-2-醛基苯硼酸频呢醇酯
    • 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • 4-Fluoro-2-formylphenylboronic acid pinacol ester
    • 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
    • N10678
    • (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
    • 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
    • EN300-12599310
    • AKOS028114857
    • DB-100340
    • SCHEMBL137873
    • MFCD18731000
    • CS-16359
    • Z2049760593
    • STGVEURXAACTES-UHFFFAOYSA-N
    • 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • CS-0096064
    • 943310-52-9
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
    • InChI Key: STGVEURXAACTES-UHFFFAOYSA-N
    • SMILES: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

Computed Properties

  • Exact Mass: 250.1176527g/mol
  • Monoisotopic Mass: 250.1176527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>

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5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ;  2 h, rt → 80 °C
Reference
Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  36 h, 80 °C
Reference
Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide
Jhang, Yuan-Ye; Fan-Chiang, Tai-Ting; Huang, Jun-Min; Hsieh, Jen-Chieh, Organic Letters, 2016, 18(5), 1154-1157

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  16 h, 100 °C
Reference
Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  16 h, 110 °C
Reference
Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 80 °C; overnight, 80 °C
Reference
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Reference
ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Synlett, 2016, 27(14), 2043-2050

Production Method 7

Reaction Conditions
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  rt → 105 °C; 16 h, 100 - 105 °C
Reference
Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
Reference
Preparation method of antifungal drug tavaborole
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Reference
Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2016, 138(1), 84-87

Production Method 10

Reaction Conditions
1.1 Solvents: Benzene ;  14 h, reflux
Reference
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Reference
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; Wei, Lin-Wen; Huang, Yuan, Organic Letters, 2023, 25(10), 1661-1666

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
Reference
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; Li, Zhao-Feng; Ning, Xiang-Li; Deng, Ji; Yu, Jun-Lin; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Production Method 13

Reaction Conditions
Reference
Preparation of boron-containing small molecules and nucleosides for treating fungal infections
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Reference
Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes
Rej, Supriya; Chatani, Naoto, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

Additional information on 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

The Chemistry and Applications of 5-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzaldehyde (CAS No. 943310-52-9)

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a highly specialized organic compound with the CAS registry number 943310-52-9. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential applications in drug development and advanced materials synthesis. The molecule consists of a benzaldehyde backbone substituted with a fluoro group at the 5-position and a boron-containing dioxaborolane moiety at the 2-position. This combination of functional groups makes it a versatile building block for various chemical transformations.

Recent studies have highlighted the importance of dioxaborolane-containing compounds in cross-coupling reactions. The dioxaborolane moiety in this compound serves as an efficient boron-based coupling partner in Suzuki-Miyaura reactions. These reactions are pivotal in constructing biaryl bonds—a key structural element in many pharmaceutical agents. The presence of the fluoro group further enhances the compound's reactivity and selectivity in such reactions. For instance, researchers have demonstrated that 5-fluoro-substituted benzaldehydes can act as effective substrates for enantioselective catalysis under mild conditions.

One of the most promising applications of CAS No. 943310-52-9 lies in its role as an intermediate in the synthesis of bioactive molecules. The compound's ability to undergo multiple orthogonal transformations makes it an ideal candidate for multi-step synthesis pathways. For example, the aldehyde group can be readily converted into a variety of functional groups such as carboxylic acids or esters through oxidation or condensation reactions. Meanwhile, the dioxaborolane group can be utilized for site-specific cross-coupling to introduce diverse substituents onto the aromatic ring.

Recent advancements in computational chemistry have also shed light on the electronic properties of dioxaborolane-containing benzaldehydes like CAS No. 943310-52_9_. Quantum mechanical calculations reveal that the dioxaborolane moiety significantly alters the electron distribution across the aromatic ring by creating regions of increased electron density near the boron atom. This electronic modulation is particularly advantageous for designing molecules with tailored electronic properties suitable for applications in optoelectronics and sensor technologies.

In addition to its synthetic utility, CAS No. 943310_5_ has shown potential as a precursor for advanced materials such as organic semiconductors and metal-free catalysts. The combination of a fluorinated aromatic ring and a boron-containing group provides a unique platform for exploring novel material properties. For instance, researchers have reported that derivatives of this compound exhibit excellent charge transport properties when incorporated into thin-film transistor devices.

The synthesis of dioxaborolane-containing benzaldehydes has also been optimized through green chemistry approaches to minimize environmental impact and improve scalability. Modern synthetic strategies often employ catalytic systems that enable high-yielding reactions under mild conditions. For example, palladium-catalyzed coupling reactions have been successfully employed to construct the dioxaborolane-benzaldehyde framework with high efficiency.

In conclusion, CAS No. 943310_5_, or dioxaborolane-substituted benzaldehyde, represents a valuable compound at the intersection of organic synthesis and materials science research. Its unique structural features make it an ideal building block for designing bioactive molecules and advanced materials with tailored properties.

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